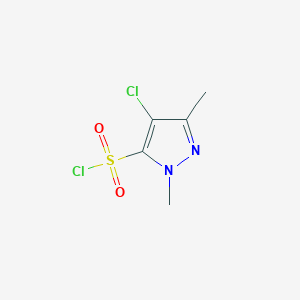
1-Chloro-4-methoxyisoquinoline
Descripción general
Descripción
1-Chloro-4-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 g/mol . This compound is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine ring, with a chlorine atom and a methoxy group attached to the benzene ring . For a detailed structural analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy are typically used .Aplicaciones Científicas De Investigación
Chemosensory Applications
1-Chloro-4-methoxyisoquinoline and its related compounds demonstrate potential in chemosensory applications. For example, a study by Prodi et al. (2001) explored the use of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium over other metal ions. This compound shows promise in measuring Cd2+ concentrations in waste effluent streams and in food products.
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of compounds related to this compound. For instance, Lei Zhao et al. (2017) synthesized 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline and confirmed its structure through NMR and MS, highlighting its suitability for large-scale pilot studies and high yield production (Zhao et al., 2017). Jiang Jia-mei (2010) also synthesized 4-Chloro-8-methoxyquinoline, emphasizing the optimization of reaction conditions and product confirmation through 1H NMR and MS (Jia-mei, 2010).
Antimicrobial Studies
The potential antimicrobial applications of compounds similar to this compound are also noted. A study by Murugavel et al. (2017) on 4-chloro-8-methoxyquinoline-2(1H)-one revealed its effective antimicrobial activity against variousbacterial and fungal strains, including Escherichia coli and Aspergillus niger (Murugavel et al., 2017).
Ligand Synthesis
This compound derivatives have been utilized in ligand synthesis, as illustrated by Prabakaran et al. (2012). They reported a ligand-free, microwave-assisted Suzuki coupling of 1-chloro-3-phenylisoquinoline for the synthesis of diversified 1,3-disubstituted isoquinolines (Prabakaran et al., 2012).
Pharmacological Research
In pharmacological research, Vittorio et al. (1984) explored the synthesis and pharmacological activity of dialkylaminoalkylic amides of 1-chloro-3-carboxy-4-methylisoquinoline. Some of these compounds exhibited local anesthetic and antispasmodic properties (Vittorio et al., 1984).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-chloro-4-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRTCSTQRDWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623858 | |
| Record name | 1-Chloro-4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-60-5 | |
| Record name | 1-Chloro-4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
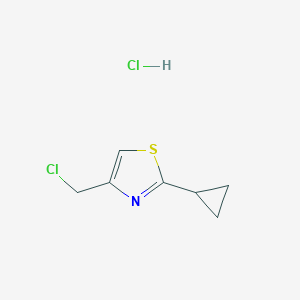
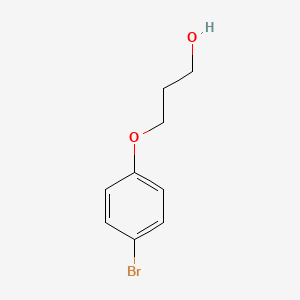
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)

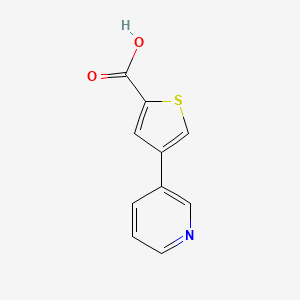
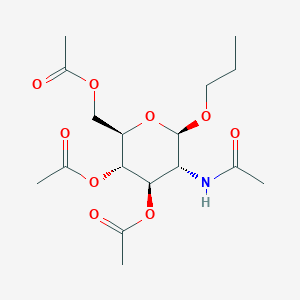
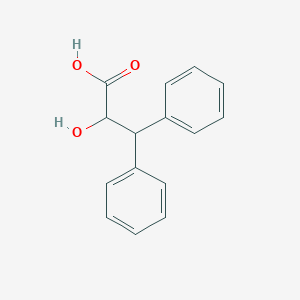
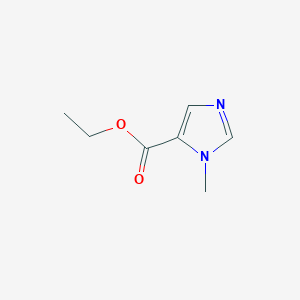
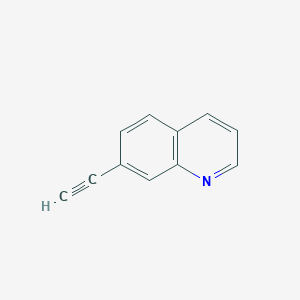


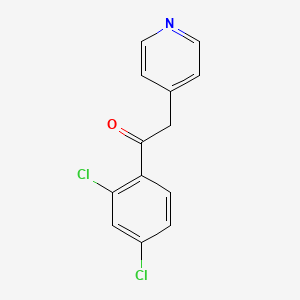
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
